molecular formula C23H27N3O6 B14275189 Pro-Tyr-Tyr CAS No. 179119-65-4

Pro-Tyr-Tyr

Cat. No.: B14275189
CAS No.: 179119-65-4
M. Wt: 441.5 g/mol
InChI Key: QDDJNKWPTJHROJ-UFYCRDLUSA-N
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Description

Pro-Tyr-Tyr, also known as Prolyl-Tyrosyl-Tyrosine, is a tripeptide composed of the amino acids proline, tyrosine, and tyrosine. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Tyr-Tyr can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids, and it is removed using a base such as piperidine. The carboxyl group of the amino acids is activated using reagents like carbodiimides (e.g., DIC) to form peptide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Pro-Tyr-Tyr undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.

    Reducing Agents: Dithiothreitol (DTT).

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Dityrosine: Formed through the oxidation of tyrosine residues.

    Nitrotyrosine: Formed through the nitration of tyrosine residues.

Mechanism of Action

The mechanism of action of Pro-Tyr-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can modulate enzyme activity by binding to the active site or allosteric sites of enzymes. It can also influence signal transduction pathways by interacting with receptors or other signaling molecules . The exact molecular targets and pathways depend on the specific biological context in which this compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pro-Tyr-Tyr

This compound is unique due to its tripeptide structure, which allows for more complex interactions and functions compared to dipeptides. The presence of two tyrosine residues provides additional sites for chemical modifications and interactions, enhancing its versatility in research and potential therapeutic applications.

Properties

CAS No.

179119-65-4

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H27N3O6/c27-16-7-3-14(4-8-16)12-19(25-21(29)18-2-1-11-24-18)22(30)26-20(23(31)32)13-15-5-9-17(28)10-6-15/h3-10,18-20,24,27-28H,1-2,11-13H2,(H,25,29)(H,26,30)(H,31,32)/t18-,19-,20-/m0/s1

InChI Key

QDDJNKWPTJHROJ-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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